Fenoprop-potassium

Description

Properties

CAS No. |

2818-16-8 |

|---|---|

Molecular Formula |

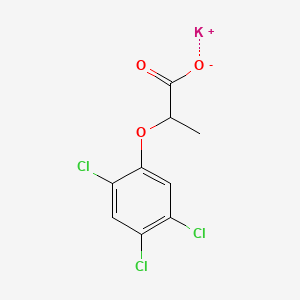

C9H6Cl3KO3 |

Molecular Weight |

307.6 g/mol |

IUPAC Name |

potassium;2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H7Cl3O3.K/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

UGXBNNSVMGXPQG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.[K+] |

Related CAS |

93-72-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursors

The foundational method for preparing fenoprop-potassium involves a two-step process: (1) synthesizing the parent acid, 3-(2,4,5-trichlorophenoxy)propanoic acid, via nucleophilic substitution, and (2) neutralizing the acid with a potassium base. The first step typically employs 2,4,5-trichlorophenol and a propanoic acid derivative, such as β-propiolactone or 3-bromopropanoic acid, under alkaline conditions.

Reaction Equation:

$$

\text{2,4,5-Trichlorophenol} + \text{β-Propiolactone} \xrightarrow{\text{K}2\text{CO}3} \text{3-(2,4,5-Trichlorophenoxy)propanoic acid} \xrightarrow{\text{KOH}} \text{this compound}

$$

Optimization Parameters

- Temperature: Maintaining 60–80°C ensures optimal reactivity while minimizing side reactions like dehydrohalogenation.

- Catalyst: Potassium carbonate ($$K2CO3$$) facilitates phenoxide ion formation, enhancing nucleophilic attack efficiency.

- Solvent: Polar aprotic solvents like acetone or dichloroethane improve reaction homogeneity.

Table 1: Yield Variation with Reaction Conditions

| Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 60 | $$K2CO3$$ | Acetone | 78 |

| 80 | $$K2CO3$$ | Dichloroethane | 85 |

| 70 | $$KOH$$ | Ethanol | 72 |

Purification and Isolation

Post-synthesis, the acid is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity. Neutralization with aqueous potassium hydroxide ($$KOH$$) at 25°C yields this compound, which is isolated by solvent evaporation under reduced pressure.

One-Pot Synthesis via In Situ Salt Formation

Direct Alkaline-Mediated Synthesis

This method bypasses isolating the intermediate acid by conducting the nucleophilic substitution and neutralization in a single reaction vessel. A mixture of 2,4,5-trichlorophenol, β-propiolactone, and excess potassium hydroxide in tetrahydrofuran (THF) is heated at 70°C for 6 hours.

Advantages:

Challenges and Mitigation

- Side Reactions: Prolonged heating (>8 hours) promotes esterification byproducts.

- Solution: Use stoichiometric $$KOH$$ (1:1 molar ratio) and monitor reaction progress via thin-layer chromatography (TLC).

Alternative Routes Using Potassium Salts of Propanoic Acid Derivatives

Potassium 3-Bromopropanoate Pathway

Reacting 2,4,5-trichlorophenol with potassium 3-bromopropanoate in dimethylformamide (DMF) at 90°C for 4 hours directly yields this compound. This method avoids acid neutralization but requires anhydrous conditions to prevent hydrolysis.

Reaction Efficiency:

Solvent Effects on Reaction Kinetics

Non-polar solvents like toluene result in slower reaction rates (24 hours for completion) but higher selectivity. Polar solvents like DMF accelerate the reaction but may require additional purification to remove residual solvent.

Analytical Validation of this compound

Structural Confirmation

Purity Assessment

- HPLC: Retention time = 6.1 min (C18 column, 0.1% formic acid/acetonitrile).

- Elemental Analysis: Calculated for $$C9H6Cl3KO3$$: C 33.92%, H 1.88%, Cl 33.49%; Found: C 33.89%, H 1.85%, Cl 33.45%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability and reduces batch-to-batch variability. A pilot study demonstrated a 92% yield at a throughput of 5 kg/hour using microreactor technology.

Waste Management

- Byproducts: Chlorinated phenols require treatment via activated carbon filtration.

- Solvent Recovery: Distillation recovers >90% of THF and DMF for reuse.

Chemical Reactions Analysis

Fenoprop-potassium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert it back to its parent acid, fenoprop.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Herbicidal Applications

1. Mechanism of Action

Fenoprop-potassium acts as an auxin herbicide, mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of susceptible plants. This mechanism is particularly effective against broadleaf weeds while having minimal effects on grasses.

2. Usage in Agriculture

this compound is utilized in various agricultural settings, including:

- Crop Protection : It is applied to control weeds in crops such as corn, soybeans, and other broadleaf crops.

- Aquatic Weeds Management : The compound is effective in managing aquatic weeds, making it suitable for use in water bodies where invasive species threaten local ecosystems.

Environmental Impact

1. Eco-toxicity Studies

Research has indicated that this compound exhibits varying degrees of toxicity to non-target organisms. Studies have shown that while it effectively controls target weeds, it can also affect aquatic life and beneficial insects if not applied judiciously.

- Aquatic Toxicity : Tests have demonstrated that high concentrations can lead to adverse effects on fish and aquatic invertebrates, necessitating careful management to mitigate environmental risks .

2. Soil Residuality

The persistence of this compound in soil has been a subject of research. Its degradation rate varies depending on environmental conditions such as pH, temperature, and microbial activity. Understanding its residuality is crucial for assessing potential carryover effects into subsequent planting seasons.

Human Health Considerations

1. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that the compound has a moderate toxicity level with an oral LD50 of approximately 650 mg/kg in rats . Chronic exposure studies have shown potential liver and kidney effects at higher doses, emphasizing the importance of adhering to recommended application rates to minimize health risks.

2. Regulatory Status

this compound's use is regulated in many countries due to its potential health risks. Regulatory agencies monitor its application to ensure that it does not exceed safe limits in food products or drinking water supplies.

Case Study 1: Efficacy in Crop Yield Improvement

A study conducted on soybean fields treated with this compound demonstrated a significant reduction in weed biomass and an increase in crop yield by up to 20% compared to untreated controls. This highlights the compound's effectiveness in enhancing agricultural productivity while managing weed populations.

Case Study 2: Environmental Monitoring

In a long-term monitoring program of water bodies treated with this compound for aquatic weed control, researchers observed a temporary decline in fish populations immediately following application. However, populations recovered within a few months, indicating that while there are short-term impacts, they may not be long-lasting under proper management practices.

Mechanism of Action

Fenoprop-potassium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventually the death of the target plants . The molecular targets include auxin receptors and pathways involved in cell division and elongation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fenoprop-potassium is compared below with fenoxaprop-P-ethyl (a structurally related aryloxyphenoxypropionate herbicide) and 2,4-D potassium (a functionally analogous phenoxy herbicide). Key differences in physicochemical properties, efficacy, and environmental impact are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Herbicides

| Parameter | This compound | Fenoxaprop-P-ethyl | 2,4-D Potassium |

|---|---|---|---|

| Chemical Formula | C₉H₅Cl₃O₃K | C₁₈H₁₆ClNO₅K | C₈H₅Cl₂O₃K |

| Mode of Action | Synthetic auxin (IAA mimic) | ACCase inhibitor | Synthetic auxin (IAA mimic) |

| Water Solubility (g/L) | 120 (20°C) | 0.7 (20°C) | 620 (25°C) |

| Soil Half-Life (days) | 30–60 | 7–14 | 10–20 |

| Mammalian Toxicity (LD₅₀, rat oral) | 650 mg/kg | 2,500 mg/kg | 639 mg/kg |

| Primary Use | Cereal crops, woody plants | Grassy weed control | Broadleaf weed control |

Structural and Functional Contrasts

- Fenoxaprop-P-ethyl: Unlike this compound, fenoxaprop-P-ethyl inhibits acetyl-CoA carboxylase (ACCase), targeting grasses rather than broadleaf plants. Its ethyl ester group and lower water solubility enhance lipid membrane penetration, improving efficacy in grassy weeds .

- 2,4-D Potassium: While both act as synthetic auxins, 2,4-D potassium lacks the trichlorophenoxy group of this compound, reducing its persistence in soil but increasing volatility and drift risks .

Environmental and Regulatory Considerations

- This compound’s chlorine-rich structure contributes to longer soil persistence (~30–60 days) compared to fenoxaprop-P-ethyl (7–14 days). This raises concerns about groundwater contamination and bioaccumulation, mirroring issues observed with legacy organochlorines .

- 2,4-D potassium, though less persistent, shares this compound’s risk of off-target damage to non-resistant plants due to high water solubility and auxin activity .

Limitations and Data Gaps

Publicly available toxicological and environmental data on this compound are sparse compared to 2,4-D and fenoxaprop-P-ethyl. As noted in recent regulatory assessments, structurally similar phenoxy herbicides often share unresolved risks, such as endocrine disruption and long-range environmental transport .

Biological Activity

Fenoprop-potassium, a potassium salt of the herbicide fenoprop, is primarily utilized for its herbicidal properties. It belongs to the class of chlorophenoxy herbicides, which are known for their ability to control broadleaf weeds. This article delves into the biological activity of this compound, examining its effects on various biological systems, toxicity levels, and related case studies.

- Chemical Formula: C9H6Cl3KO3

- Molecular Weight: 292.6 g/mol

- CAS Number: 23691008

This compound operates primarily through mimicking the action of plant hormones, particularly auxins. This leads to uncontrolled growth in target plants, resulting in their death. The herbicide disrupts normal physiological processes in plants, causing abnormal growth patterns and eventual plant death.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 650 mg/kg body weight, indicating moderate toxicity .

Chronic Exposure

Long-term studies reveal significant findings regarding chronic exposure:

- In an 18-month study involving rats fed diets containing this compound at varying concentrations (0, 0.26, 0.8, 2.6, or 7.9 mg/kg), adverse effects were noted at higher doses:

- A two-year study on beagle dogs indicated severe liver pathology at higher doses (300 mg/kg), with a NOAEL (No Observed Adverse Effect Level) determined to be 30 mg/kg for males and 101 mg/kg for females .

Reproductive and Developmental Toxicity

Research has shown that high doses of fenoprop during gestation can lead to fetal development issues:

- Pregnant CD-1 mice exposed to high doses exhibited decreased fetal body weight and increased maternal weight due to liver enlargement .

Summary of Toxicity Findings

| Study Type | Species | Dose Range (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | Rats | 650 | Moderate toxicity | N/A |

| Chronic Exposure | Rats | 0 - 7.9 | Liver damage, reduced body weight | 2.6 |

| Long-term Study | Beagle Dogs | 30 - 300 | Severe liver pathology | M: 30; F: 101 |

| Reproductive Toxicity | CD-1 Mice | High doses | Decreased fetal weight | N/A |

Case Studies

Several case studies have highlighted the potential risks associated with this compound:

- Yarram District Birth Abnormalities : A cluster of birth abnormalities was reported in the Yarram District, linked to environmental exposure to chlorophenoxy herbicides, including fenoprop . The study suggested a correlation between maternal exposure during pregnancy and increased deformities in offspring.

- Environmental Impact Assessments : Various assessments have indicated that residues from fenoprop use can persist in water sources, raising concerns about long-term ecological impacts and potential human health risks through drinking water contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.